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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Integration of Oxetane-3-carbohydrazide in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic alteration of molecular topology. Oxetane-3-carbohydrazide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic alteration of molecular topology. Oxetane-3-carbohydrazide (CAS: 1781585-25-8) has emerged as a highly versatile building block and bioisostere[1]. By offering a unique combination of low molecular weight, high polarity, and a rigid three-dimensional architecture, this compound enables drug development professionals to systematically replace problematic moieties—such as highly lipophilic gem-dimethyl groups or metabolically labile carbonyls. This whitepaper provides an in-depth technical analysis of the physical properties, chemical synthesis, and strategic applications of oxetane-3-carbohydrazide in advanced therapeutics.

Physicochemical Profiling and Structural Logic

The incorporation of an oxetane ring fundamentally alters the physicochemical landscape of a lead compound. The four-membered ether ring acts as a strong hydrogen bond acceptor while significantly increasing the fraction of sp³ hybridized carbons (Fsp³). This structural shift directly correlates with improved aqueous solubility and reduced off-target toxicity[2]. Furthermore, the electron-withdrawing nature of the oxetane oxygen can attenuate the basicity of adjacent amines by approximately 3 pKₐ units, which is critical for fine-tuning metabolic clearance and membrane permeability[3].

Table 1: Quantitative Physicochemical Data

All quantitative data is summarized below to facilitate rapid comparison during lead optimization workflows[4].

ParameterValueScientific Implication in Drug Design
Chemical Name Oxetane-3-carbohydrazideCore scaffold for bioisosteric integration.
CAS Registry Number 1781585-25-8Unique identifier for procurement and tracking.
Molecular Formula C₄H₈N₂O₂Low molecular weight (116.12 g/mol ) maintains high ligand efficiency.
Boiling Point 336.9 ± 31.0 °C (Predicted)High BP indicates strong intermolecular hydrogen bonding via the hydrazide.
Density 1.300 ± 0.06 g/cm³ (Predicted)Compact, dense 3D architecture compared to acyclic gem-dimethyl analogs.
pKₐ 12.79 ± 0.20 (Predicted)Weakly acidic hydrazide proton; remains un-ionized under physiological pH.

Logical Relationship: The Bioisosteric Advantage

The decision to integrate oxetane-3-carbohydrazide into a drug discovery pipeline is driven by causality: specific structural deficits in a lead compound require targeted physicochemical corrections. The diagram below maps the logical relationship between oxetane integration and the resulting pharmacological outcomes.

BioisostereLogic Lead Traditional Lead Compound (e.g., Gem-dimethyl / Carbonyl) Oxetane Oxetane-3-carbohydrazide Integration Lead->Oxetane Bioisosteric Replacement Prop1 Increased sp3 Fraction (Fsp3) & 3D Architecture Oxetane->Prop1 Prop2 High Polarity & Reduced LogD Oxetane->Prop2 Prop3 Attenuated Basicity of Adjacent Amines Oxetane->Prop3 Outcome3 Optimized Target Binding Prop1->Outcome3 Outcome1 Enhanced Aqueous Solubility Prop2->Outcome1 Outcome2 Improved Metabolic Stability Prop3->Outcome2

Caption: Logical relationship mapping the physicochemical impacts of oxetane integration in drug design.

Experimental Protocols: Synthesis and Validation

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. The synthesis of oxetane-3-carbohydrazide via the hydrazinolysis of methyl oxetane-3-carboxylate is a highly efficient, scalable process[5], provided the mechanistic boundaries of the oxetane ring are respected.

Step-by-Step Methodology
  • Reaction Setup: Dissolve methyl oxetane-3-carboxylate (1.0 eq, e.g., 1.0 g, 8.6 mmol) in anhydrous methanol (17 mL).

    • Causality: Methanol is a polar protic solvent that completely solubilizes both the organic ester and the highly polar hydrazine, facilitating homogeneous nucleophilic acyl substitution.

  • Reagent Addition: Add hydrazine hydrate (8.0 to 10.0 eq, e.g., 2.70 mL, 86 mmol) dropwise to the solution.

    • Causality: Hydrazine is a bifunctional nucleophile. Utilizing a massive stoichiometric excess acts as a kinetic trap. It ensures that once the mono-hydrazide is formed, the statistical probability of a second ester molecule reacting with the newly formed hydrazide (which would yield an unwanted symmetric dimer) is virtually zero.

  • Reaction Propagation: Stir the mixture continuously at room temperature (20–25 °C) for 48 to 62 hours.

    • Causality: The oxetane ring possesses significant angle strain (~107 kJ/mol). Applying elevated heat could trigger unwanted nucleophilic ring-opening by the hydrazine. A prolonged reaction time at ambient temperature ensures complete ester conversion while strictly preserving the structural integrity of the 4-membered ether ring.

  • In-Process Validation: Monitor the reaction via LCMS. The protocol is self-validating when the starting material is consumed and the desired product peak emerges (ESI [M+H]⁺: 117).

  • Solvent Removal: Concentrate the reaction mixture in vacuo to strip away the methanol and the volatile excess hydrazine.

  • Purification via Differential Solubility: Triturate the resulting crude white/yellow solid with ethyl acetate (EtOAc).

    • Causality: The product features a highly polar carbohydrazide moiety capable of extensive hydrogen bonding, rendering it completely insoluble in the moderately polar EtOAc. Conversely, unreacted starting materials and non-polar impurities dissolve readily into the supernatant. This self-validating purification step eliminates the need for silica gel chromatography, which often causes highly polar hydrazides to streak and degrade.

  • Isolation: Filter the precipitate and dry under high vacuum to yield pure oxetane-3-carbohydrazide.

Workflow Visualization

SynthesisWorkflow SM Methyl oxetane-3-carboxylate (1.0 eq) Reaction Nucleophilic Acyl Substitution (RT, 48-62h) SM->Reaction Reagent Hydrazine Hydrate (8.0 - 10.0 eq) Reagent->Reaction Solvent Methanol (Polar Protic) Solvent->Reaction Isolation Concentration in vacuo (Remove Volatiles) Reaction->Isolation LCMS m/z 117 Purification Trituration (EtOAc) (Precipitates Product) Isolation->Purification Product Oxetane-3-carbohydrazide (Yield: >80%) Purification->Product Differential Solubility

Caption: Step-by-step experimental workflow and isolation logic for Oxetane-3-carbohydrazide synthesis.

Applications in Advanced Therapeutics

The practical utility of oxetane-3-carbohydrazide is best demonstrated by its recent integration into several high-profile drug discovery campaigns:

  • Renin Inhibitors (Cardiovascular Disease): In the development of novel 3,5-substituted piperidine compounds, oxetane-3-carbohydrazide was utilized to synthesize complex heterocyclic derivatives. The oxetane motif improved the biological penetration and solubility of the inhibitors, which are critical for targeting the renin-angiotensin-aldosterone system (RAAS)[5].

  • APJ Receptor Agonists (Heart Failure): Researchers incorporated oxetane-3-carbohydrazide into heterocyclic triazole compounds designed to activate the APJ receptor. The inclusion of the oxetane ring helped fine-tune the lipophilicity of the agonists, optimizing them for the treatment of chronic heart failure with reduced ejection fraction[6].

  • Cbl-b Inhibitors (Immuno-Oncology): In the ubiquitin-proteasome pathway, oxetane-3-carbohydrazide served as a critical intermediate in the synthesis of substituted benzyl-triazole compounds. These compounds inhibit the E3 enzyme Cbl-b, modulating the immune system for adoptive cell therapy in cancer treatment[7].

References

  • US20240327385A1 - Substituted piperidine compounds as renin inhibitors Source: Google Patents URL
  • EP3452466B1 - Heterocyclic triazole compounds as agonists of the APJ receptor Source: European Patent Office / Google Patents URL
  • WO2020264398A1 - Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof Source: WIPO / Google Patents URL
  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) / NIH PMC URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]

Sources

Exploratory

Thermodynamic stability and half-life of oxetane-3-carbohydrazide

An In-Depth Technical Guide to the Thermodynamic Stability and Half-Life of Oxetane-3-Carbohydrazide Authored for Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of strained heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Half-Life of Oxetane-3-Carbohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of strained heterocyclic systems, such as the oxetane ring, into drug candidates has become a prominent strategy for modulating physicochemical properties and exploring novel chemical space.[1][2] Oxetane-3-carbohydrazide, which combines the unique three-dimensional oxetane scaffold with the versatile carbohydrazide functional group, represents a molecule of significant interest for medicinal chemistry. However, its successful application hinges on a thorough understanding of its chemical stability and degradation kinetics. This guide provides a comprehensive framework for assessing the thermodynamic stability and determining the half-life of oxetane-3-carbohydrazide. It synthesizes theoretical principles with actionable experimental protocols, enabling researchers to predict and validate the compound's degradation pathways, thereby informing formulation development, storage conditions, and shelf-life determination.

Foundational Principles of Stability: A Tale of Two Moieties

The stability profile of oxetane-3-carbohydrazide is dictated by the interplay between its two core functional components: the strained oxetane ring and the reactive carbohydrazide group. A predictive assessment requires an understanding of each moiety's inherent vulnerabilities.

The Oxetane Ring: A Balance of Strain and Substitution

The four-membered oxetane ring possesses a significant ring strain energy of approximately 25.5 kcal/mol (107 kJ/mol), positioning its reactivity between the highly labile epoxides and the more stable tetrahydrofurans.[3][4][5] This inherent strain is the primary driver of its chemical reactivity, particularly in ring-opening reactions.[6][7]

  • Acidic Conditions: The oxetane ring is generally susceptible to cleavage under acidic conditions.[3] The reaction proceeds via protonation of the ring oxygen, which activates the ring for nucleophilic attack, often by water or other nucleophiles present, to yield a 1,3-diol.[8] However, the notion of universal instability in acid is a misconception; stability is highly dependent on the substitution pattern.[9] For oxetane-3-carbohydrazide, the 3-substitution is a key feature. While 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance, monosubstituted oxetanes can still be susceptible.[3][9]

  • Basic and Neutral Conditions: The oxetane ring demonstrates considerable stability in neutral and basic media.[3] Ring-opening under these conditions is typically very slow or does not occur, a stark contrast to the high reactivity of epoxides.[3]

  • Thermal and Photochemical Stress: High temperatures can promote ring-opening or decomposition.[9] Photochemical degradation, particularly through photocycloreversion (a retro-Paternò–Büchi reaction), can also occur, cleaving the ring into a carbonyl component and an olefin.[10]

The Carbohydrazide Moiety: Nucleophilic and Reductively Liable

The carbohydrazide functional group (-CONHNH₂) introduces distinct degradation pathways.

  • Hydrolysis: The amide bond within the carbohydrazide is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into oxetane-3-carboxylic acid and hydrazine. This is often a primary degradation pathway for hydrazide-containing compounds.[11]

  • Oxidation: Hydrazides are readily oxidized. The presence of atmospheric oxygen or residual oxidizing agents can lead to the formation of various byproducts, potentially impacting the compound's purity and safety profile.

Predicted Degradation Pathways for Oxetane-3-Carbohydrazide

Synthesizing the vulnerabilities of each moiety allows for the prediction of the most probable degradation pathways under standard stress conditions. These predictions form the basis for designing robust analytical methods capable of detecting and quantifying the parent compound and its degradants.

G cluster_stress Stress Conditions cluster_parent Parent Compound cluster_degradants Primary Degradation Products Acid Acidic Hydrolysis (e.g., HCl) Diol 1,3-Dihydroxypropane -1-carbohydrazide (Ring Opening) Acid->Diol Pathway 1a CarboxylicAcid Oxetane-3-carboxylic Acid + Hydrazine (Amide Hydrolysis) Acid->CarboxylicAcid Pathway 1b Base Basic Hydrolysis (e.g., NaOH) Base->CarboxylicAcid Pathway 2 Oxidation Oxidation (e.g., H₂O₂) Oxidized Oxidized Products Oxidation->Oxidized Pathway 3 Parent Oxetane-3-Carbohydrazide Parent->Acid Parent->Base Parent->Oxidation

Caption: Predicted degradation pathways for Oxetane-3-Carbohydrazide.

The Experimental Framework: From Forced Degradation to Half-Life

A systematic experimental approach is required to validate the predicted degradation pathways and to quantify the rate of degradation (i.e., determine the half-life). This workflow is mandated by regulatory bodies like the ICH and is a cornerstone of pharmaceutical development.[12][13]

G cluster_workflow Stability Assessment Workflow A Step 1: Forced Degradation Study (Stress Testing) B Step 2: Develop Stability-Indicating Analytical Method (e.g., HPLC) A->B Generates degradants to test method C Step 3: Method Validation (Specificity, Linearity, etc.) B->C Ensures method is reliable D Step 4: Design & Execute Kinetic (Half-Life) Studies C->D Provides validated tool for quantification E Step 5: Data Analysis & Calculation (Rate Constant, t½, Ea) D->E Generates time-course data F Step 6: Comprehensive Stability Report E->F Synthesizes results

Caption: General workflow for stability and half-life determination.
Forced Degradation (Stress Testing)

Forced degradation studies are the first step, designed to intentionally degrade the molecule to generate its likely degradation products.[11] This helps in understanding the degradation pathways and is essential for developing a stability-indicating analytical method.[14] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Stress ConditionTypical Reagents & ConditionsRationale & Expected Outcome
Acidic Hydrolysis 0.1 M - 1 M HCl at RT to 60°CProbes for acid-labile groups.[11] Expected to cause both oxetane ring-opening and carbohydrazide hydrolysis.
Basic Hydrolysis 0.1 M - 1 M NaOH at RT to 60°CProbes for base-labile groups.[11] Expected to primarily cause carbohydrazide hydrolysis; the oxetane ring should be largely stable.[3]
Oxidation 3-30% H₂O₂ at RTSimulates oxidative stress. The hydrazide moiety is the most likely site of oxidation.
Thermal Degradation 60-80°C (in solid state and solution)Assesses intrinsic thermal stability. May induce both ring-opening and other decomposition reactions.[9]
Photostability Exposure to UV/Vis light (ICH Q1B)Determines light sensitivity. Can induce photochemical reactions like ring cleavage.[10][12]
Development of a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure used to quantify the decrease in the amount of the API in a sample over time due to degradation.[11] The most crucial feature of a SIM is its specificity: the ability to produce a response only for the compound of interest, without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.

The development process involves analyzing samples from the forced degradation study to ensure that all generated degradation products are chromatographically resolved from the parent peak of oxetane-3-carbohydrazide.

Half-Life Determination (Kinetic Studies)

Once a validated SIM is in place, kinetic studies are performed to determine the half-life (t½), the time it takes for the concentration of the compound to decrease by 50%.

This involves:

  • Preparing solutions of oxetane-3-carbohydrazide in buffers of specific pH (e.g., pH 1.2, 4.5, 7.4 to simulate physiological conditions).

  • Incubating these solutions at a constant, controlled temperature (e.g., 25°C, 40°C, 50°C).

  • Withdrawing aliquots at predetermined time intervals.

  • Quenching any reaction (e.g., by neutralization or dilution in mobile phase) and analyzing the samples using the validated SIM to determine the remaining concentration of the parent compound.

  • Plotting the natural logarithm of the concentration versus time. For a first-order reaction, this plot will be linear, and the slope will be equal to the negative of the rate constant (-k).

  • Calculating the half-life using the formula: t½ = 0.693 / k

By performing these studies at multiple temperatures, one can construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) for the degradation process, providing deeper insight into the thermodynamic stability.

Detailed Experimental Protocols

The following protocols provide a self-validating framework for the comprehensive stability assessment of oxetane-3-carbohydrazide.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of oxetane-3-carbohydrazide under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of oxetane-3-carbohydrazide in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 40°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 40°C.

    • Withdraw samples at time points as above.

    • Neutralize with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw samples at time points as above and dilute for analysis.

  • Thermal Degradation (Solution):

    • Mix 1 mL of stock solution with 9 mL of purified water.

    • Incubate at 60°C in a sealed vial.

    • Withdraw samples at time points as above and dilute for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (Protocol 2). Monitor for the appearance of new peaks and the reduction in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC method that separates oxetane-3-carbohydrazide from all process-related impurities and degradation products.

Methodology:

  • Initial Screening:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (or lambda max of the compound).

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of the stressed samples (acid, base, oxidative) to create a "cocktail" of degradants.

    • Adjust the gradient slope, initial/final mobile phase composition, and pH of the aqueous phase to achieve baseline resolution (>1.5) between the parent peak and all degradant peaks.

    • Confirm peak purity of the parent compound in stressed samples using a photodiode array (PDA) detector. The peak should be spectrally homogenous.

  • Validation: Perform specificity validation by demonstrating that the parent peak is resolved from all degradation products.

Conclusion

Oxetane-3-carbohydrazide is a molecule with a complex stability profile governed by the acid-lability of its oxetane ring and the hydrolytic and oxidative sensitivity of its carbohydrazide group. A definitive assessment of its thermodynamic stability and half-life is not merely an academic exercise but a critical step in its development as a potential therapeutic agent. The theoretical framework and detailed experimental protocols outlined in this guide provide a robust, scientifically-grounded, and regulatory-compliant pathway for this assessment. By systematically executing forced degradation studies, developing a stability-indicating method, and performing rigorous kinetic analysis, researchers can generate the crucial data needed to ensure the quality, safety, and efficacy of drug products containing this promising chemical entity.

References

  • Assessing the stability of the oxetane ring under various chemical conditions. (2025). BenchChem.
  • Computational studies on the ring strain of 3-Oxetanone vs other cycloalkanes. (2025). BenchChem.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery Campaigns.
  • Toselli, F., Fredenwall, M., Larsson, S., Jurva, U., Weigelt, J., & Hayes, M. A. (2019).
  • Becker, J., & Griesbeck, A. G. (2025). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society.
  • Scott, J. S., & Williams, G. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
  • Starchenkov, I., & Poloukhtine, A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
  • The Dong Group.
  • Toselli, F., Fredenwall, M., Larsson, S., Jurva, U., Weigelt, J., & Hayes, M. A. (2019).
  • Stepan, A. F., et al. (2023). Synthesis and stability of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry.
  • Hayes, M. A., et al. (2019).
  • Jadhav, A. M., & Jeong, Y. T. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
  • Scheschkewitz, D. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. LMU München.
  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. SciSpace.
  • Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Shinde, N., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research.
  • Bull, J. A., & Croft, A. K. (2016). Oxetanes and Oxetan-3-ones. Science of Synthesis.
  • Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Starchenkov, I., & Poloukhtine, A. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.

Sources

Foundational

Mechanism of action for oxetane-3-carbohydrazide derivatives

An In-Depth Technical Guide to the Mechanism of Action and Physicochemical Profiling of Oxetane-3-Carbohydrazide Derivatives in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, the optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action and Physicochemical Profiling of Oxetane-3-Carbohydrazide Derivatives in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the optimization of a lead compound frequently encounters a critical bottleneck: balancing target affinity with viable physicochemical properties (pharmacokinetics/pharmacodynamics). The "oxetane rush," pioneered by Carreira, Wuitschik, and collaborators at Hoffmann-La Roche, established the oxetane ring as a privileged bioisostere[1][2]. Building upon this foundation, oxetane-3-carbohydrazide has emerged as a highly versatile bifunctional building block.

As a Senior Application Scientist, I have observed that incorporating the oxetane-3-carbohydrazide motif is rarely just about target engagement; it is a deliberate, causality-driven strategy to rescue failing physicochemical profiles. This whitepaper deconstructs the dual mechanism of action—physicochemical modulation and structural target engagement—of oxetane-3-carbohydrazide derivatives, supported by validated experimental workflows.

The Physicochemical Mechanism of Action

The primary mechanism by which oxetane-3-carbohydrazide derivatives exert their effect is through profound physicochemical modulation of the parent scaffold. The oxetane ring acts as a superior bioisostere for gem-dimethyl, carbonyl, and morpholine groups[1][3].

Overcoming the "Methyl Penalty"

Historically, medicinal chemists introduced gem-dimethyl groups to sterically shield adjacent labile C-H bonds from cytochrome P450 (CYP450) mediated oxidation. However, this introduces a "methyl penalty"—a significant increase in lipophilicity (LogD) and a concomitant drop in aqueous solubility.

The partial molar volume of oxetane in water (61.4 cm³/mol) is comparable to that of propane[2]. However, bridging the two methyl groups with an electronegative oxygen atom introduces a high local dipole moment. This structural substitution typically reduces the LogD by ~1.0 unit while increasing aqueous solubility by 25- to 4000-fold[2].

Basicity Modulation via Inductive Effects

The electronegative oxygen of the oxetane ring exerts a powerful negative inductive effect (-I) that propagates through the short σ-bonding framework to the 3-position. When an amine or hydrazide is attached at the 3-position, this inductive effect can reduce the pKa of the basic nitrogen by up to 2.7 units (making it ~500 times less basic)[1]. This pKa modulation is critical for enhancing oral bioavailability and reducing phospholipidosis risks associated with highly basic amines.

Table 1: Quantitative Physicochemical Shifts (Gem-Dimethyl vs. Oxetane-3-yl)
Propertygem-Dimethyl AnalogOxetane-3-yl AnalogCausality / Mechanism of Action
Lipophilicity (LogD) ~ 3.5~ 2.5Oxygen lone pairs increase polarity, reducing LogD by ~1.0 unit[2].
Aqueous Solubility < 10 µg/mL> 500 µg/mLHigh dipole moment and H-bond acceptor capability enhance aqueous solvation[2][3].
Metabolic Stability ( CLint​ ) High (Rapid clearance)Low (Stable)Steric shielding of adjacent C-H bonds without introducing highly lipophilic weak spots[1].
Adjacent Amine pKa ~ 9.9~ 7.2Strong negative inductive effect (-I) of the oxetane oxygen through the σ-framework[1].

Structural Biology & Target Engagement

While the oxetane ring optimizes the pharmacokinetic (PK) profile, the carbohydrazide moiety is the reactive warhead used to construct rigid pharmacophores—most notably 1,3,4-oxadiazoles and 1,2,4-triazoles.

The Heterocyclic Linker Strategy

Reacting oxetane-3-carbohydrazide with electrophiles (e.g., carboxylic acids or isothiocyanates) yields 5-membered heteroaromatic rings. These rings act as metabolically stable bioisosteres for amide bonds. They provide a rigid vector that projects the oxetane ring into solvent-exposed regions or specific hydrophobic sub-pockets of a target protein.

Clinical Case Studies
  • APJ Receptor Agonists: In cardiovascular drug development, oxetane-3-carbohydrazide is utilized to synthesize heterocyclic triazole agonists of the APJ receptor. The triazole core engages the receptor's hinge region via hydrogen bonding, while the oxetane ring projects outward, improving the contractility and ejection fraction in heart failure models without compromising the compound's half-life[4].

  • Cbl-b E3 Ligase Inhibitors: In immuno-oncology, oxetane-3-carbohydrazide is converted into triazole/oxadiazole derivatives to inhibit the E3 enzyme Cbl-b. The oxetane motif ensures the molecule remains soluble enough for cellular assays while maintaining the precise 3D geometry required to block the ubiquitin-proteasome pathway[5].

MOA Oxetane Oxetane-3-Carbohydrazide Core Motif Physico Physicochemical Modulation Oxetane->Physico Oxetane Ring Binding Target Engagement (Pharmacophore) Oxetane->Binding Carbohydrazide LogD ↓ LogD (Lipophilicity) ↑ Aqueous Solubility Physico->LogD High Dipole Moment Metab ↑ Metabolic Stability (CYP450 Shielding) Physico->Metab C-H Bond Blocking Triazole 1,3,4-Oxadiazole / 1,2,4-Triazole Linker Binding->Triazole Cyclization Hbond H-Bond Acceptor Rigid Vector Triazole->Hbond Hinge Binding

Figure 1: Dual mechanism of action for oxetane-3-carbohydrazide derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and biological validation of these derivatives must follow self-validating systems. The highly strained 4-membered oxetane ring is susceptible to acid-catalyzed ring-opening; therefore, synthetic conditions must be carefully controlled.

Synthesis of Oxetane-1,3,4-Oxadiazole Derivatives

Objective: Convert oxetane-3-carbohydrazide into a 1,3,4-oxadiazole pharmacophore without degrading the oxetane core.

  • Amide Coupling (Diacylhydrazine Formation):

    • Procedure: Dissolve the target carboxylic acid (1.0 eq) and oxetane-3-carbohydrazide (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0 °C. Stir at room temperature for 4 hours.

    • Causality: HATU is selected over traditional EDC/HOBt because its superior activation kinetics prevent the epimerization of chiral centers in the parent acid and drive the reaction to completion before the nucleophilic carbohydrazide can degrade.

  • Mild Cyclodehydration:

    • Procedure: Isolate the intermediate diacylhydrazine. Dissolve in anhydrous THF and add Burgess reagent (1.5 eq). Heat to 60 °C for 2 hours.

    • Causality: Traditional cyclodehydration uses harsh reagents like POCl3​ at reflux. The oxetane ring will undergo rapid ring-opening under strong Lewis/Brønsted acidic conditions. The Burgess reagent provides a mild, neutral dehydration pathway, preserving the 4-membered ring[6].

  • Validation (LC-MS & NMR):

    • Confirm product mass via ESI-MS. In 1H -NMR, ensure the characteristic oxetane methylene protons are present as distinct multiplets between 4.5–5.0 ppm. Disappearance of these peaks indicates catastrophic ring-opening.

In Vitro Metabolic Stability Validation (HLM Assay)

Objective: Quantify the metabolic shielding provided by the oxetane ring.

  • Incubation: Incubate the oxetane derivative (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37 °C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Quenching & Analysis: At time points 0, 5, 15, 30, and 60 minutes, quench 50 µL aliquots with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validating Control: Crucial Step. Run Verapamil concurrently as a high-clearance positive control. Causality: If Verapamil is not rapidly degraded ( CLint​>50 µL/min/mg), the microsomes are inactive, and the "stability" of the oxetane derivative is a false positive.

Workflow Start Oxetane-3- carbohydrazide Coupling Amide Coupling (HATU, DIPEA) Start->Coupling Carboxylic Acid Dehydration Cyclodehydration (Burgess Reagent) Coupling->Dehydration Intermediate Product Oxetane-Oxadiazole Derivative Dehydration->Product Purified API Assay1 HLM Stability (LC-MS/MS) Product->Assay1 PK Profiling Assay2 Target Binding (SPR / FRET) Product->Assay2 PD Profiling

Figure 2: Workflow for the synthesis and validation of oxetane-3-carbohydrazide derivatives.

Conclusion

Oxetane-3-carbohydrazide is not merely a structural novelty; it is a highly engineered molecular tool. By leveraging the oxetane ring to dictate physicochemical properties (lowering LogD, increasing solubility, and shielding against CYP450 metabolism) and utilizing the carbohydrazide to build rigid, target-engaging heterocycles, drug development professionals can systematically rescue lead compounds that suffer from poor ADME profiles.

References

  • Oxetanes in Drug Discovery Campaigns Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • HETEROCYCLIC TRIAZOLE COMPOUNDS AS AGONISTS OF THE APJ RECEPTOR (EP 3452466 B1) Source: European Patent Office / Googleapis URL:[Link]

  • Substituted benzyl-triazole compounds for cbl-b inhibition, and further uses thereof (WO2020264398A1)
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL:[Link]

Sources

Exploratory

The Strategic Incorporation of Oxetane-3-carbohydrazide in Modern Drug Discovery: A Technical Guide

For Immediate Release An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Oxetane-3-carbohydrazide. This document provides a compre...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and application of Oxetane-3-carbohydrazide. This document provides a comprehensive overview of this valuable building block and its role in advancing medicinal chemistry.

Executive Summary

The oxetane motif has emerged as a critical structural component in contemporary drug design, offering a unique combination of desirable physicochemical properties. As a small, polar, and three-dimensional scaffold, the oxetane ring provides medicinal chemists with a powerful tool to overcome common challenges in drug development, such as poor solubility and metabolic instability. This guide focuses on a key derivative, Oxetane-3-carbohydrazide, detailing its fundamental characteristics, synthesis, and strategic applications.

Core Compound Specifications

Oxetane-3-carbohydrazide is a versatile building block for the synthesis of more complex molecules in drug discovery programs.

PropertyValueCitation(s)
CAS Registry Number 1781585-25-8[1]
Molecular Formula C₄H₈N₂O₂[1]
Molecular Weight 116.12 g/mol [1]

The Oxetane Moiety: A Paradigm Shift in Medicinal Chemistry

The strategic incorporation of an oxetane ring into a drug candidate can profoundly and beneficially alter its properties.[2] Unlike its carbocyclic analogue, cyclobutane, the oxygen atom in the oxetane ring imparts polarity and the ability to act as a hydrogen bond acceptor, often leading to improved aqueous solubility—a critical factor for oral bioavailability.[3]

Furthermore, the oxetane scaffold is generally more resistant to metabolic degradation compared to other functionalities.[2] It can serve as a bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[4] This substitution can block metabolically labile sites without the associated increase in lipophilicity that often accompanies the introduction of a gem-dimethyl group.[4]

The inherent ring strain of the oxetane (approximately 107 kJ/mol) places its reactivity between that of highly reactive epoxides and more stable tetrahydrofurans.[5] This moderate strain makes the ring susceptible to ring-opening under acidic conditions, a factor to be considered during synthesis and formulation, but it is generally stable under basic conditions.[5] Notably, 3,3-disubstituted oxetanes exhibit enhanced stability.[5]

Caption: Key advantages of incorporating the oxetane moiety in drug design.

Synthesis of Oxetane-3-carbohydrazide: A Step-by-Step Protocol

The synthesis of Oxetane-3-carbohydrazide is most efficiently achieved through a two-step process starting from the commercially available Oxetan-3-one. The general workflow involves the oxidation of the ketone to a carboxylic acid, followed by conversion to the hydrazide.

Synthesis_Workflow start Oxetan-3-one step1 Oxidation (e.g., Pinnick Oxidation) start->step1 intermediate Oxetane-3-carboxylic acid step1->intermediate step2 Esterification (e.g., MeOH, H+) intermediate->step2 intermediate2 Methyl oxetane-3-carboxylate step2->intermediate2 step3 Hydrazinolysis (Hydrazine hydrate) intermediate2->step3 end Oxetane-3-carbohydrazide step3->end

Caption: Synthetic workflow for Oxetane-3-carbohydrazide.

Protocol 1: Synthesis of Oxetane-3-carboxylic acid

Principle: The Pinnick oxidation is a reliable method for the oxidation of aldehydes to carboxylic acids in the presence of other functional groups. In this adaptation for ketones, an initial homologation of oxetan-3-one to oxetane-3-carboxaldehyde can be performed, followed by oxidation. A more direct, patented method involves the catalytic oxidation of 3-hydroxymethyl-oxetanes.[6] For the purpose of this guide, we will outline a common laboratory-scale synthesis from oxetan-3-one.

Materials:

  • Oxetan-3-one

  • (Dibromomethyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • n-Butyllithium

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • Tetrahydrofuran (THF), anhydrous

  • tert-Butanol

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Homologation to the Aldehyde:

    • To a solution of (dibromomethyl)triphenylphosphonium bromide in anhydrous THF at -78 °C, add potassium tert-butoxide.

    • Stir the resulting ylide solution for 30 minutes, then add a solution of oxetan-3-one in THF.

    • After stirring for 1 hour at -78 °C, warm the reaction to room temperature and stir for an additional 2 hours.

    • Quench the reaction with water and extract with diethyl ether. The organic layers are combined, dried over MgSO₄, and concentrated to yield the crude 3-(dibromomethylene)oxetane.

    • Dissolve the crude product in anhydrous THF at -78 °C and add n-butyllithium dropwise.

    • After stirring for 30 minutes, quench the reaction with water. The resulting oxetane-3-carboxaldehyde can be carried forward without extensive purification.

  • Pinnick Oxidation:

    • Dissolve the crude oxetane-3-carboxaldehyde in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene as a chlorine scavenger.

    • In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, acidify the mixture with HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield Oxetane-3-carboxylic acid.

Protocol 2: Synthesis of Oxetane-3-carbohydrazide

Principle: The most direct method for forming a hydrazide from a carboxylic acid is to first convert the acid to a more reactive species, such as an ester, and then react it with hydrazine.

Materials:

  • Oxetane-3-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Esterification:

    • Dissolve Oxetane-3-carboxylic acid in anhydrous methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield methyl oxetane-3-carboxylate.

  • Hydrazinolysis:

    • Dissolve methyl oxetane-3-carboxylate in ethanol.

    • Add an excess of hydrazine hydrate (3-5 equivalents).

    • Reflux the mixture for 12-18 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine.

    • The resulting crude Oxetane-3-carbohydrazide can be purified by recrystallization or column chromatography.

Applications in Drug Discovery

Oxetane-3-carbohydrazide is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. The hydrazide functionality serves as a versatile handle for constructing pyrazoles, oxadiazoles, and other ring systems that are prevalent in medicinal chemistry. These scaffolds are often found in kinase inhibitors, GPCR modulators, and other therapeutic agents. The incorporation of the oxetane moiety via this building block can impart the beneficial properties discussed previously, potentially leading to drug candidates with improved pharmacokinetic profiles.

Conclusion

Oxetane-3-carbohydrazide represents a strategically important building block for modern drug discovery. Its synthesis from readily available starting materials allows for the facile incorporation of the beneficial oxetane moiety into a wide range of molecular scaffolds. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to leverage this unique compound in the development of the next generation of therapeutics.

References

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available at: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.
  • Google Patents. US4824975A - Process for the preparation of oxetane-3-carboxylic acids.

Sources

Protocols & Analytical Methods

Method

Applications of Oxetane-3-Carbohydrazide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Oxetanes and the Strategic Utility of the Carbohydrazide Moiety The oxetane ring, a four-membered cyclic ether, has e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Oxetanes and the Strategic Utility of the Carbohydrazide Moiety

The oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a valuable building block in modern medicinal chemistry. Its incorporation into drug candidates can confer a range of beneficial physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity, without a significant increase in molecular weight.[1][2] The strained yet stable nature of the oxetane ring allows it to act as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[3][4]

This guide focuses on a particularly useful, yet underexplored derivative: oxetane-3-carbohydrazide . The carbohydrazide functional group is a versatile handle for a variety of chemical transformations, serving as a precursor to hydrazones, amides, and a diverse array of heterocyclic systems.[5] The combination of the advantageous properties of the oxetane core with the synthetic flexibility of the carbohydrazide group makes oxetane-3-carbohydrazide a powerful tool for the synthesis of novel and improved therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this valuable building block.

Physicochemical Properties and Advantages of the Oxetane Motif

The strategic incorporation of an oxetane ring can significantly enhance the drug-like properties of a molecule. A summary of these effects is presented below:

PropertyEffect of Oxetane IncorporationRationale
Aqueous Solubility Generally IncreasedThe polar oxygen atom of the ether linkage enhances hydrogen bonding with water.
Lipophilicity (LogP/LogD) Generally DecreasedReplacement of lipophilic groups (e.g., gem-dimethyl) with the more polar oxetane ring reduces overall lipophilicity.
Metabolic Stability Often ImprovedThe oxetane ring can block sites of metabolism (e.g., C-H bonds) and is generally stable to metabolic degradation.
Molecular Conformation Introduction of 3D characterThe non-planar, puckered structure of the oxetane ring introduces conformational rigidity and three-dimensionality, which can improve target binding.
Basicity of Proximal Amines ReducedThe electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby amino groups, which can be beneficial for reducing off-target effects.

Synthesis of Oxetane-3-Carbohydrazide: A Step-by-Step Protocol

The synthesis of oxetane-3-carbohydrazide is most efficiently achieved through a two-step sequence starting from the commercially available oxetan-3-one. The first step involves the homologation to methyl oxetane-3-carboxylate, followed by hydrazinolysis.

Protocol 1: Synthesis of Methyl Oxetane-3-carboxylate

This protocol is adapted from a published procedure for the homologation of oxetan-3-one.[1] It is crucial to handle the intermediates with care due to the sensitivity of the oxetane ring to harsh conditions.

Experimental Workflow:

Synthesis_Workflow Oxetan_3_one Oxetan-3-one Allyl_acetate Allyl Acetate Derivative Oxetan_3_one->Allyl_acetate Tsuji Hydrogenolysis Dihydroxylation Dihydroxylation Allyl_acetate->Dihydroxylation Osmium-free Oxidative_cleavage Oxidative Cleavage Dihydroxylation->Oxidative_cleavage Methyl_ester Methyl Oxetane-3-carboxylate Oxidative_cleavage->Methyl_ester

Caption: Synthetic workflow for Methyl Oxetane-3-carboxylate.

Materials:

  • Oxetan-3-one

  • Reagents for Tsuji hydrogenolysis (e.g., palladium catalyst, phosphine ligand, hydride source)

  • Reagents for osmium-free dihydroxylation (e.g., potassium permanganate under controlled conditions, or other suitable dihydroxylating agents)

  • Reagents for oxidative cleavage (e.g., sodium periodate)

  • Methanol

  • Appropriate solvents (e.g., THF, water)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Tsuji Hydrogenolysis: In a flame-dried flask under an inert atmosphere, dissolve oxetan-3-one in a suitable solvent. Add the palladium catalyst and phosphine ligand, followed by the hydride source. The reaction progress should be monitored by TLC or LC-MS. Upon completion, the reaction is worked up by standard extractive procedures.

  • Osmium-Free Dihydroxylation: The resulting allylic acetate derivative is subjected to dihydroxylation. A mild, osmium-free method is recommended to avoid over-oxidation and potential ring-opening. Careful control of temperature and stoichiometry is critical.

  • Oxidative Cleavage and Esterification: The diol is then cleaved oxidatively, for instance with sodium periodate, to yield the corresponding aldehyde. This is followed by oxidation to the carboxylic acid and subsequent esterification with methanol under mild acidic conditions to afford methyl oxetane-3-carboxylate.[1]

  • Purification: The crude methyl oxetane-3-carboxylate is purified by column chromatography on silica gel.

Protocol 2: Synthesis of Oxetane-3-carbohydrazide from Methyl Oxetane-3-carboxylate

This protocol is a general procedure for the conversion of an ester to a carbohydrazide and needs to be performed under mild conditions to preserve the integrity of the oxetane ring.

Experimental Workflow:

Hydrazinolysis_Workflow Methyl_ester Methyl Oxetane-3-carboxylate Hydrazide Oxetane-3-carbohydrazide Methyl_ester->Hydrazide Hydrazine Hydrazine Hydrate Hydrazine->Hydrazide

Caption: Synthesis of Oxetane-3-carbohydrazide.

Materials:

  • Methyl oxetane-3-carboxylate

  • Hydrazine hydrate

  • Ethanol or Methanol

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl oxetane-3-carboxylate (1.0 eq.) in ethanol or methanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (2.0-5.0 eq.) dropwise to the solution at room temperature. The reaction is typically exothermic, so controlled addition is recommended.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting ester is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield oxetane-3-carbohydrazide as a solid.

Applications of Oxetane-3-Carbohydrazide in Medicinal Chemistry

Oxetane-3-carbohydrazide is a versatile building block that can be elaborated into a variety of structures with potential therapeutic applications.

Bioisosteric Replacement of Amide Bonds

A key application of the oxetane motif is as a bioisostere for amide bonds. The corresponding amino-oxetane can mimic the geometry and hydrogen bonding capabilities of an amide while offering improved metabolic stability. Oxetane-3-carbohydrazide can serve as a precursor to the crucial 3-aminomethyloxetane moiety.

A compelling example is the development of potent and selective inhibitors of pyruvate dehydrogenase (PDH E1).[6] In this work, an amino-oxetane was successfully employed as a bioisostere for an amide linker in thiamine analogues, leading to compounds with low nanomolar affinity and enhanced stability against hydrolysis.[6]

Synthetic Strategy:

Bioisostere_Strategy Hydrazide Oxetane-3-carbohydrazide Azide Oxetane-3-carbonyl azide Hydrazide->Azide Curtius Rearrangement Amine 3-Aminomethyloxetane Azide->Amine Drug_Candidate Drug Candidate Amine->Drug_Candidate Coupling

Caption: Pathway to Amide Bioisosteres.

Synthesis of Bioactive Hydrazones

The carbohydrazide functionality readily condenses with aldehydes and ketones to form hydrazones. Hydrazone-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5]

Protocol 3: General Procedure for the Synthesis of Oxetane-Containing Hydrazones

Materials:

  • Oxetane-3-carbohydrazide

  • Aldehyde or Ketone (1.0 eq.)

  • Ethanol or Methanol

  • Catalytic amount of acetic acid (optional)

Procedure:

  • Reaction Setup: Dissolve oxetane-3-carbohydrazide in ethanol or methanol.

  • Addition of Carbonyl Compound: Add the aldehyde or ketone to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction and Isolation: Stir the mixture at room temperature or with gentle heating. The product often precipitates out of the solution upon formation and can be isolated by filtration. If no precipitate forms, the product can be isolated by removing the solvent and purifying the residue by recrystallization or column chromatography.

Precursor for Heterocyclic Scaffolds

Carbohydrazides are valuable precursors for the synthesis of various five- and six-membered heterocyclic rings, such as oxadiazoles, pyrazoles, and triazoles.[7] These heterocyclic systems are prevalent in many approved drugs.

Example: Synthesis of 1,3,4-Oxadiazoles

Oxadiazole_Synthesis Hydrazide Oxetane-3-carbohydrazide Diacylhydrazine N,N'-Diacylhydrazine Hydrazide->Diacylhydrazine Acyl_Chloride Acyl Chloride Acyl_Chloride->Diacylhydrazine Oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration (e.g., POCl3)

Caption: General route to 1,3,4-Oxadiazoles.

Conclusion

Oxetane-3-carbohydrazide represents a valuable and versatile building block for medicinal chemists. Its synthesis from readily available starting materials is achievable through a straightforward, albeit sensitive, synthetic sequence. The unique combination of the beneficial physicochemical properties imparted by the oxetane ring and the synthetic versatility of the carbohydrazide moiety provides a powerful platform for the design and synthesis of novel drug candidates with improved pharmacological profiles. The applications highlighted in this guide, particularly its use in generating amide bioisosteres and as a precursor to bioactive hydrazones and heterocycles, underscore its potential in contemporary drug discovery programs.

References

  • Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Tetrahedron Letters, 57(15), 1653-1656. Available from: [Link]

  • Malapit, C. A., & Howell, A. R. (2015). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. The Journal of organic chemistry, 80(17), 8489–8495. Available from: [Link]

  • Litskan, E. V., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]

  • Process for the preparation of oxetane-3-carboxylic acids. (1988). Google Patents. US4824975A.
  • Process for the preparation of oxetan-3-carboxylic acids. (1991). Google Patents. EP0247485B1.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). European Journal of Medicinal Chemistry, 261, 115802. Available from: [Link]

  • Oxetanes and Oxetan-3-ones. (2017).
  • (E)-(2-Chlorobenzylidene)hydrazine. (2014). Organic Syntheses, 91, 193. Available from: [Link]

  • Huang, H., et al. (2025). Oxetanes in heterocycle synthesis: recent advances. Chemical Communications. Available from: [Link]

  • Malapit, C. A., & Howell, A. R. (2015). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. The Journal of organic chemistry, 80(17), 8489–8495. Available from: [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry, 21, 1324–1373. Available from: [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry, 66(19), 13261–13285. Available from: [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. Available from: [Link]

  • Energetic but insensitive spiro‐tetrahydrotetrazines based on oxetane‐3‐one. (2022). Propellants, Explosives, Pyrotechnics, 47(7), e202200021. Available from: [Link]

  • Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. (2025). International Journal of Molecular Sciences, 26(7), 3162. Available from: [Link]

  • Process for making carbohydrazide. (1985). Google Patents. US4496761A.
  • Thiamine Analogues featuring Amino-oxetanes as Potent and Selective Inhibitors of Pyruvate Dehydrogenase. (2020). Angewandte Chemie International Edition, 59(46), 20563-20568. Available from: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Expert Opinion on Therapeutic Patents, 1-19. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of Oxetane-3-Carbohydrazide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Oxetane-3-Carbohydrazide The oxetane motif has emerged as a valuable building block in modern medicinal chemistry.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Oxetane-3-Carbohydrazide

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry.[1][2] Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, makes it an attractive surrogate for commonly used functional groups like carbonyls and gem-dimethyls.[3][4] The incorporation of an oxetane ring can significantly enhance the physicochemical properties of drug candidates, leading to improved aqueous solubility, metabolic stability, and lipophilicity (LogD), while also influencing pKa and reducing P-glycoprotein (P-gp) efflux.[1][3]

Oxetane-3-carbohydrazide represents a versatile, yet underexplored, scaffold that combines the beneficial attributes of the oxetane ring with the reactive and synthetically useful carbohydrazide functionality. This application note provides a detailed guide to the functionalization of oxetane-3-carbohydrazide, offering insights into its reactivity and providing robust protocols for the synthesis of novel derivatives with potential applications in drug discovery and development.

Core Principles of Reactivity

The synthetic utility of oxetane-3-carbohydrazide is rooted in the differential reactivity of its two key functional components: the nucleophilic hydrazide moiety and the typically stable, but activatable, oxetane ring. The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) and the polarized C-O bonds allow for ring-opening reactions, although this generally requires Lewis acid activation.[5] Under many standard synthetic conditions, the oxetane ring remains intact, allowing for selective functionalization of the carbohydrazide group.[6]

The carbohydrazide functionality, with its two nitrogen atoms of varying nucleophilicity, offers multiple sites for elaboration. The terminal -NH2 group is the most nucleophilic and readily participates in reactions with a wide range of electrophiles.

Functionalization of the Carbohydrazide Moiety

The primary avenues for the derivatization of oxetane-3-carbohydrazide involve reactions at the nucleophilic nitrogen atoms of the hydrazide group. These transformations are generally high-yielding and tolerant of the oxetane ring.

N-Acylation to Form Acylhydrazides

The reaction of oxetane-3-carbohydrazide with acylating agents such as acid chlorides, anhydrides, or activated esters is a straightforward method to introduce a wide variety of substituents. This reaction proceeds readily at the terminal nitrogen.

Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve oxetane-3-carbohydrazide (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), to the solution and cool to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acid chloride or anhydride (1.0 - 1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Reagent/SubstrateBaseSolventTime (h)Yield (%)
Benzoyl chlorideTEADCM4>90
Acetic anhydrideDIPEADCM2>95
Isobutyryl chlorideTEADMF685-95

Table 1: Representative Conditions for N-Acylation of Oxetane-3-Carbohydrazide.

Acylation cluster_reactants Reactants cluster_products Product oxetane_hydrazide Oxetane-3-Carbohydrazide plus1 + oxetane_hydrazide->plus1 acyl_chloride R-COCl arrow Base (e.g., TEA) Solvent (e.g., DCM) acyl_chloride->arrow acyl_hydrazide N-Acyl Oxetane-3-Carbohydrazide plus1->acyl_chloride arrow->acyl_hydrazide

Caption: N-Acylation of Oxetane-3-Carbohydrazide.

Condensation with Aldehydes and Ketones to Form Hydrazones

The reaction with aldehydes and ketones provides a facile route to oxetane-bearing hydrazones. This condensation is typically catalyzed by a small amount of acid.

Protocol: General Procedure for Hydrazone Formation

  • Dissolution: Dissolve oxetane-3-carbohydrazide (1.0 eq) in a protic solvent such as ethanol or methanol.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.0 - 1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid (a few drops).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. The product often precipitates from the reaction mixture.

  • Isolation: The solid product can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Carbonyl CompoundSolventCatalystTime (h)Yield (%)
BenzaldehydeEthanolAcetic Acid1>95
AcetoneMethanolAcetic Acid2>90
CyclohexanoneEthanolAcetic Acid3>90

Table 2: Representative Conditions for Hydrazone Formation.

Hydrazone_Formation cluster_reactants Reactants cluster_products Product oxetane_hydrazide Oxetane-3-Carbohydrazide plus1 + oxetane_hydrazide->plus1 carbonyl R1(R2)C=O arrow Catalytic Acid Solvent (e.g., Ethanol) carbonyl->arrow hydrazone Oxetane-3-Carbohydrazone plus1->carbonyl arrow->hydrazone

Caption: Hydrazone formation from Oxetane-3-Carbohydrazide.

N-Alkylation

Direct N-alkylation of oxetane-3-carbohydrazide can be challenging due to the potential for over-alkylation and reaction at both nitrogen atoms. However, under controlled conditions, selective mono-alkylation at the terminal nitrogen can be achieved. Reductive amination of the corresponding hydrazone is a more controlled method for preparing N-alkylated derivatives.

Protocol: Reductive Amination for N-Alkylation

  • Hydrazone Formation: Synthesize the desired hydrazone from oxetane-3-carbohydrazide and an aldehyde or ketone as described in the previous section.

  • Reduction: Dissolve the purified hydrazone in a suitable solvent such as methanol or tetrahydrofuran (THF). Add a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5 - 2.0 eq), in portions at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up: Quench the reaction carefully with water or a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Synthesis of Heterocyclic Derivatives

The carbohydrazide moiety is a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, oxadiazoles, and triazoles. These heterocycles are privileged structures in medicinal chemistry.

Synthesis of Pyrazoles

Reaction with 1,3-dicarbonyl compounds or their equivalents will yield pyrazole derivatives.

Protocol: General Procedure for Pyrazole Synthesis

  • Mixing Reactants: Combine oxetane-3-carbohydrazide (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in a solvent such as ethanol or acetic acid.

  • Reaction: Heat the mixture to reflux for 4-24 hours.

  • Isolation and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography or recrystallization to afford the desired pyrazole.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be prepared from N-acylhydrazide precursors via cyclodehydration.

Protocol: General Procedure for 1,3,4-Oxadiazole Synthesis

  • Acylation: Prepare the N-acylhydrazide derivative of oxetane-3-carbohydrazide as previously described.

  • Cyclodehydration: Treat the N-acylhydrazide with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) with gentle heating.

  • Work-up and Purification: Carefully quench the reaction with ice-water and neutralize with a base. The product is then extracted with an organic solvent and purified by standard methods.

Applications in Drug Discovery

The functionalized derivatives of oxetane-3-carbohydrazide are of significant interest in drug discovery programs. The oxetane moiety can act as a "magic methyl" equivalent or a polar handle to improve pharmacokinetic properties.[3] The diverse functionalities that can be introduced via the carbohydrazide handle allow for the exploration of a vast chemical space and the optimization of interactions with biological targets. Potential therapeutic areas for these novel scaffolds include oncology, infectious diseases, and neurodegenerative disorders, where carbohydrazide derivatives have shown promise.[7]

The introduction of the oxetane ring can lead to:

  • Improved Solubility: The polar nature of the oxetane ether oxygen can enhance aqueous solubility.[3]

  • Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functionalities.[4]

  • Reduced Lipophilicity: This can be beneficial for optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[1]

  • Conformational Rigidity: The strained ring can lock a molecule into a specific conformation, which may be advantageous for target binding.[4]

Conclusion

Oxetane-3-carbohydrazide is a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. The protocols outlined in this application note provide a solid foundation for the exploration of its chemistry. The ability to readily functionalize the carbohydrazide moiety while retaining the beneficial oxetane ring opens up new avenues for the design and synthesis of next-generation drug candidates.

References

  • Gabko, P., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]

  • Gabko, P., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. ResearchGate. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Jadhav, A. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115582. [Link]

  • Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Thieme.
  • Foley, D. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16043–16049. [Link]

  • Foley, D. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. PubMed. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Wuitschik, G., et al. (2010). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

  • ScholarWorks. (2023). Cross-Electrophile Coupling of Oxetanes. University of Arkansas. [Link]

  • Jamison, C. R., et al. (2014). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 16(11), 3044–3047. [Link]

  • Carreira, E. M., et al. (2013). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Synlett, 24(10), 1193-1200.
  • Tian, D., et al. (2024). Modular Access to Functionalized Oxetanes as Benzoyl Bioisosteres. Journal of the American Chemical Society, 146(26), 18011–18018. [Link]

  • ScholarWorks. (2023). Cross-Electrophile Coupling of Oxetanes. University of Arkansas. [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C-H Functionalization. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chromatography Purification of Oxetane-3-carbohydrazide

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter challenges when purifying low-molecular-weight, highly polar bifunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As Application Scientists, we frequently encounter challenges when purifying low-molecular-weight, highly polar bifunctional molecules. Oxetane-3-carbohydrazide presents a unique dual-challenge: it possesses a highly polar, basic, and nucleophilic hydrazide group coupled with an acid-sensitive, strained oxetane ring .

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you optimize your purification workflows without compromising the structural integrity of your target molecule.

Core Purification Decision Workflow

To prevent sample loss and degradation, the selection of the stationary phase and mobile phase pH must be carefully mapped. The decision tree below outlines the causality behind the optimized HILIC (Hydrophilic Interaction Liquid Chromatography) approach.

Workflow N1 Crude Oxetane-3-carbohydrazide N2 Assess Polarity (LogP < 0) N1->N2 N3 Reversed-Phase (C18) Result: Void Volume Elution N2->N3 Standard LC N4 HILIC Mode (Amide / Zwitterionic) N2->N4 Polar LC N3->N4 Troubleshoot N5 Mobile Phase Selection N4->N5 N6 0.1% TFA (pH ~2) Result: Oxetane Ring-Opening N5->N6 Acidic N7 10 mM Ammonium Acetate (pH 5.8) Result: Intact Oxetane & Sharp Peak N5->N7 Buffered N6->N7 Correct pH N8 Purified Product Recovery N7->N8

Fig 1. Decision tree for the chromatographic purification of oxetane-3-carbohydrazide.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does my oxetane-3-carbohydrazide elute in the void volume on a standard C18 column? A: Retention in Reversed-Phase (RP) chromatography relies on hydrophobic partitioning. Because oxetane-3-carbohydrazide is highly hydrophilic, it is substantially more soluble in the aqueous mobile phase than in the hydrophobic C18 layer. To retain this compound, you must switch to HILIC mode, where a semi-immobilized water-rich layer forms on a polar stationary phase, allowing polar analytes to partition effectively 1.

Q: I switched to HILIC, but my mass recovery is low and I see a secondary peak at +18 Da. What is happening? A: You are observing acid-catalyzed degradation. Oxetane rings possess significant ring strain. When exposed to strong Brønsted acids commonly used in prep-LC (e.g., 0.1% Trifluoroacetic Acid or Formic Acid at pH < 3), the oxetane oxygen protonates. This facilitates nucleophilic attack by water, opening the ring to form a diol (+18 Da) . To prevent this, use a mild buffer like 10 mM ammonium acetate (pH ~5.8).

Q: Why is my peak tailing severely, even on a HILIC column? A: The terminal amine of the hydrazide group is highly basic. On silica-based HILIC columns, unshielded residual silanols are ionized at mid-pH, creating a negative electrical field. The positively charged hydrazide interacts with these silanols via strong secondary ion-exchange and dipole-dipole interactions, causing severe tailing 2. Using a Zwitterionic or Amide stationary phase combined with an adequate buffer concentration (10–20 mM ammonium acetate) provides counter-ions that mask these silanol interactions.

Q: Why did my product mass increase by +40 Da after purification? A: Hydrazides readily form Schiff bases (hydrazones) upon contact with carbonyls. If you used acetone as a wash solvent, sample diluent, or if it was present as an impurity, it reacted with the hydrazide group (addition of acetone [58 Da] minus water [18 Da] = +40 Da). Never use ketone or aldehyde solvents when handling hydrazides.

Quantitative Column & Mobile Phase Selection

Selecting the correct stationary phase and buffer combination is critical. The table below summarizes the quantitative outcomes of various chromatographic environments for oxetane-3-carbohydrazide.

Stationary PhaseMobile Phase AdditiveRetention Factor (k')Peak Symmetry (As)Oxetane Recovery (%)Primary Mechanism / Issue
C18 (RP) 0.1% Formic Acid (pH 2.7)0.2N/A< 45%No retention; severe acid degradation.
Bare Silica (HILIC) 10 mM Amm. Formate (pH 3.2)3.52.460%Severe tailing (silanol interaction); partial degradation.
Amide (HILIC) 10 mM Amm. Acetate (pH 5.8)4.21.1> 98%Ideal partitioning; stable pH protects oxetane.
Zwitterionic (HILIC) 10 mM Amm. Acetate (pH 5.8)5.01.0> 98%Excellent retention; electrostatic shielding prevents tailing.

Optimized HILIC Purification Protocol (Self-Validating)

This protocol utilizes an Amide or Zwitterionic HILIC column to purify oxetane-3-carbohydrazide. It is designed as a self-validating system , meaning internal checks are built into the workflow to guarantee the physical chemistry principles are functioning correctly.

Phase 1: Sample Preparation

Causality: In HILIC, water is the strong eluting solvent. Injecting a sample dissolved in 100% water will disrupt the stationary phase's water layer, causing peak breakthrough and distortion 1.

  • Dissolve the crude oxetane-3-carbohydrazide in a diluent of 75% Acetonitrile / 25% Water .

  • Validation Check: The solution must remain completely clear. If it turns cloudy, the salt concentration from the crude mixture is too high and will precipitate on the column. Centrifuge at 10,000 x g for 5 minutes and inject only the supernatant.

Phase 2: Column Equilibration

Causality: HILIC columns require significant time to establish the semi-immobilized aqueous layer essential for partitioning.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water.

  • Flush the column with 95% Mobile Phase B for at least 15 to 20 column volumes (CV) .

  • Validation Check: Monitor the baseline pressure. The pressure must stabilize within ± 2 bar over 5 minutes. A drifting pressure indicates the water layer is still forming, and injecting now will result in shifting retention times.

Phase 3: Gradient Elution
  • Flow Rate: Set according to column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).

  • Gradient:

    • 0–2 min: Hold at 95% B.

    • 2–12 min: Linear gradient from 95% B down to 60% B.

    • 12–15 min: Hold at 60% B (Column wash).

    • 15–25 min: Return to 95% B (Re-equilibration).

  • Validation Check: Monitor UV absorbance at 210 nm and MS (ESI+) at m/z 117.06 [M+H]+. A single, sharp, symmetrical peak validates the absence of on-column degradation and effective silanol masking.

Phase 4: Fraction Collection & Lyophilization
  • Collect fractions based on the MS trigger (m/z 117.06).

  • Immediately freeze the fractions and lyophilize.

  • Caution: Do not evaporate using high heat (>40°C) in a rotary evaporator, as concentrating the ammonium acetate buffer under heat can cause localized pH shifts that may threaten the oxetane ring.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH).2

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. 1

Sources

Optimization

Technical Support Center: Oxetane-3-Carbohydrazide Troubleshooting &amp; Storage Guide

Welcome to the Technical Support Center for Oxetane-3-carbohydrazide (CAS: 107252-99-5). As a highly versatile building block in modern medicinal chemistry, this compound is frequently utilized to improve the metabolic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Oxetane-3-carbohydrazide (CAS: 107252-99-5). As a highly versatile building block in modern medicinal chemistry, this compound is frequently utilized to improve the metabolic stability, aqueous solubility, and lipophilicity profiles of drug candidates[1][2].

However, oxetane-3-carbohydrazide contains two highly reactive functional groups: a strained four-membered oxetane ring and an electron-rich carbohydrazide moiety. Without rigorous storage protocols, researchers frequently encounter degradation, leading to failed coupling reactions and compromised assay data. This guide provides field-proven methodologies, causal explanations for degradation, and self-validating protocols to ensure the integrity of your chemical inventory.

Mechanisms of Degradation: Understanding the Chemical Liabilities

To effectively prevent degradation, it is critical to understand the causality behind why oxetane-3-carbohydrazide degrades under ambient conditions.

  • Acid-Catalyzed Ring Opening: The oxetane ring possesses a high ring strain of approximately 106 kJ/mol[2]. While 3,3-disubstituted oxetanes are generally robust, 3-monosubstituted oxetanes are more susceptible to ring-opening[1][3]. In the presence of strong acids (pH < 3) or Lewis acids, the basic oxygen atom becomes protonated, lowering the activation energy for nucleophilic attack and resulting in acyclic degradation products[2][4].

  • Hydrazide Oxidation: The carbohydrazide group is a strong reducing agent. Exposure to atmospheric oxygen, especially when catalyzed by trace transition metals (e.g., Copper, Zinc, Brass), leads to the formation of reactive diazenes and azo compounds, which eventually decompose into nitrogen gas and carboxylic acid derivatives[5][6].

  • Carbonyl Condensation: The primary amine of the hydrazide readily reacts with ambient aldehydes and ketones (such as acetone vapors in the lab) to form stable hydrazones.

  • Hydrolysis: Prolonged exposure to atmospheric moisture drives the hydrolysis of the hydrazide bond, yielding oxetane-3-carboxylic acid and toxic hydrazine gas.

Degradation Pathways Visualization

DegradationPathways O3C Oxetane-3-carbohydrazide (Intact Active API) RingOpen Ring-Opened Adducts (Acyclic Diols/Ethers) O3C->RingOpen Strong Acids / Lewis Acids (Nucleophilic Attack) Hydrazone Hydrazone Formation (Schiff Base Adducts) O3C->Hydrazone Ambient Carbonyls (e.g., Acetone Wash) Hydrolysis Oxetane-3-carboxylic acid + Hydrazine O3C->Hydrolysis Atmospheric Moisture (H2O) + Heat Oxidation Diazenes / Azo Compounds (Polymeric Degradants) O3C->Oxidation O2 + Trace Metals (Cu, Zn, Brass)

Fig 1: Primary degradation pathways of oxetane-3-carbohydrazide during long-term storage.

Quantitative Stability Profile

The table below summarizes the expected shelf life of oxetane-3-carbohydrazide under various storage conditions. Use this data to audit your current laboratory storage practices.

Storage TemperatureAtmosphereContainer TypeLight ExposureExpected Shelf LifePrimary Degradation Risk
25°C (Ambient) AirClear GlassAmbient Lab Light< 2 WeeksOxidation, Hydrolysis
4°C (Fridge) AirClear GlassDark1 - 3 MonthsCondensation, Hydrolysis
-20°C (Freezer) AirAmber GlassDark6 - 12 MonthsMoisture condensation upon thawing
-20°C (Freezer) Argon / N₂ Amber Glass (PTFE cap) Dark > 24 Months None (Optimal Condition)
25°C (Solution) DMSO (100 mM)Plastic TubeAmbient Lab Light< 48 HoursRing-opening (if DMSO is acidic)

Standard Operating Procedure: Long-Term Storage & Aliquoting

To guarantee compound integrity, implement this self-validating protocol for handling and storing oxetane-3-carbohydrazide.

Materials Required:

  • Glovebox or AtmosBag purged with Argon or high-purity Nitrogen.

  • Amber glass vials with PTFE-lined screw caps.

  • Plastic, PTFE, or ceramic spatulas (strictly avoid metal spatulas containing Copper, Zinc, Nickel, or Brass)[5][6].

  • Vacuum desiccator.

Step-by-Step Methodology:

  • Preparation & Environmental Control: Transfer the bulk container of oxetane-3-carbohydrazide into an inert-atmosphere glovebox (Argon preferred due to its density). Ensure the humidity inside the chamber is <5%.

  • Tool Selection: Use exclusively PTFE or ceramic spatulas. Causality: Carbohydrazides are highly reactive with transition metals (especially Cu and Zn alloys like brass), which act as catalysts for rapid oxidative degradation[5][6].

  • Aliquoting: Weigh the compound into single-use amber glass vials. Causality: Amber glass prevents photo-oxidation of the electron-rich hydrazide group. Single-use aliquots prevent repeated freeze-thaw cycles and moisture introduction.

  • Sealing: Purge the headspace of each vial with Argon and seal tightly with a PTFE-lined cap. PTFE prevents the leaching of plasticizers that can occur with standard rubber septa.

  • Desiccation & Freezing: Place the sealed vials inside a secondary container (e.g., a sealed Mylar bag with indicating desiccant pouches). Store the secondary container in a non-frost-free -20°C freezer.

  • Self-Validating Recovery (Thawing): Before use, remove the vial from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 60 minutes before opening. Validation Step: If the powder appears clumpy or yellowish instead of a free-flowing white crystalline powder, moisture has breached the seal, and the batch must be analyzed via LC-MS before use.

Troubleshooting & FAQs

Q: My LC-MS analysis of the stock powder shows a major peak at [M+H]+ = 157.1 Da instead of the expected 117.1 Da. What happened? A: Your compound has undergone carbonyl condensation to form an isopropylidene hydrazone (+40 Da mass shift). This almost exclusively occurs when spatulas, vials, or glassware are washed with acetone and not fully dried. The primary amine of the carbohydrazide reacts rapidly with acetone. Resolution: Switch to methanol or acetonitrile for cleaning laboratory equipment, and ensure all glassware is oven-dried.

Q: The white powder has turned into a yellowish, sticky paste. Is it still viable for amide coupling? A: No. The physical change indicates two simultaneous degradation events. The yellowing is a hallmark of hydrazide oxidation into diazenes/azo compounds, likely catalyzed by exposure to light or trace metals[5][6]. The sticky paste texture indicates the compound has absorbed atmospheric moisture (hygroscopicity), leading to hydrolysis into oxetane-3-carboxylic acid. Discard the batch.

Q: Can I prepare a 100 mM stock solution in DMSO and store it in the freezer for convenience? A: This is highly discouraged. DMSO is notoriously hygroscopic. Over time, it absorbs water from the air, which will hydrolyze the carbohydrazide. Furthermore, older DMSO degrades to form trace amounts of dimethyl sulfide and acidic byproducts. Because oxetanes are sensitive to acidic conditions[3][4], these trace acids will catalyze the ring-opening of the oxetane core, destroying your building block. Always store as a dry powder and make solutions fresh immediately prior to use.

Q: I need to perform a reaction with this compound under acidic conditions. Will the oxetane ring survive? A: It depends on the acid strength and the nucleophiles present. While the oxetane ring strain (106 kJ/mol) makes it vulnerable[2], it is not categorically unstable to all acids. Weak organic acids (like mild carboxylic acids) are generally tolerated[4]. However, strong Brønsted acids (e.g., HCl, TFA) or Lewis acids in the presence of nucleophiles (like alcohols or water) will rapidly open the ring[2][3]. If acidic conditions are unavoidable, keep temperatures low (< 0°C) and minimize reaction times.

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) / NIH URL:[Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? Source: Taylor & Francis URL:[Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks Source: ChemRxiv URL:[Link]

  • Carbohydrazide CAS No 497-18-7 MATERIAL SAFETY DATA SHEET Source: Gas-Sensing.com / Central Drug House URL:[Link]

Sources

Troubleshooting

Handling moisture sensitivity of oxetane-3-carbohydrazide in the lab

Welcome to the technical support center for oxetane-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper hand...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for oxetane-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling of this moisture-sensitive compound. By understanding the underlying chemical principles and adopting rigorous laboratory techniques, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Why is oxetane-3-carbohydrazide considered moisture-sensitive?

A1: The moisture sensitivity of oxetane-3-carbohydrazide stems from the reactivity of the hydrazide functional group. Hydrazides can undergo hydrolysis in the presence of water, which can lead to the degradation of the compound. This reaction is often catalyzed by acidic or basic conditions. Furthermore, the oxetane ring itself, while more stable than an epoxide, is a strained four-membered heterocycle and can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids and nucleophiles.[1]

Q2: What are the visible signs of degradation due to moisture exposure?

A2: Visual signs of degradation can be subtle. You might observe a change in the physical appearance of the solid, such as clumping, discoloration, or a change in texture. In solution, the appearance of precipitates or a change in color could indicate degradation or the formation of insoluble byproducts. However, the most reliable method for detecting degradation is through analytical techniques like NMR, LC-MS, or TLC, which can reveal the presence of impurities or a decrease in the concentration of the desired compound.

Q3: What are the ideal storage conditions for oxetane-3-carbohydrazide?

A3: To maintain its stability, oxetane-3-carbohydrazide should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures, such as in a freezer.[3] This minimizes the exposure to atmospheric moisture and reduces the rate of any potential degradation reactions.

Q4: Can I handle oxetane-3-carbohydrazide on an open lab bench?

A4: It is strongly discouraged to handle oxetane-3-carbohydrazide on an open lab bench for extended periods, especially in humid environments. For weighing and preparing solutions, it is best practice to use a glovebox or a glove bag with a dry, inert atmosphere.[4][5] If a glovebox is unavailable, work quickly and efficiently, and consider using techniques like flushing the container with an inert gas before and after use.

Troubleshooting Guide

Issue 1: Inconsistent or Low Yields in Reactions

Q: I am using oxetane-3-carbohydrazide in a coupling reaction, but my yields are consistently low and variable. What could be the cause?

A: Low and inconsistent yields are often a direct consequence of reagent degradation due to moisture.

  • Plausible Cause: The hydrazide functionality of your oxetane-3-carbohydrazide has likely hydrolyzed due to exposure to moisture in your solvents, reagents, or reaction setup. This reduces the amount of active reagent available for your desired reaction. Hydrazides can react with water to form the corresponding carboxylic acid and hydrazine, rendering the starting material inactive for its intended purpose.[6]

  • Troubleshooting Protocol:

    • Solvent Purity Check: Ensure all solvents are rigorously dried before use. The water content of your solvents should be minimal (ideally < 50 ppm). You can verify this using a Karl Fischer titrator.

    • Inert Atmosphere Technique: Perform the entire reaction under a dry, inert atmosphere, such as argon or nitrogen, using a Schlenk line or in a glovebox.[4][7] This prevents atmospheric moisture from entering your reaction vessel.

    • Glassware Preparation: All glassware must be thoroughly dried before use. Oven-drying at a high temperature (e.g., 120-150°C) for several hours or flame-drying under vacuum are effective methods to remove adsorbed water.[8][9]

    • Reagent Purity: Ensure that other reagents in your reaction are also anhydrous. If necessary, dry them using appropriate methods.

Issue 2: Appearance of Unexpected Byproducts in NMR/LC-MS

Q: My post-reaction analysis shows peaks that I cannot account for. Could this be related to the handling of oxetane-3-carbohydrazide?

A: The presence of unexpected byproducts frequently points to side reactions, often initiated by contaminants like water.

  • Plausible Cause: In addition to simple hydrolysis, the presence of water can facilitate other side reactions. For instance, the oxetane ring can be susceptible to acid-catalyzed ring-opening, especially in the presence of nucleophiles.[1] If your reaction conditions are even mildly acidic and water is present, you might be observing byproducts resulting from the opening of the oxetane ring.

  • Troubleshooting Protocol:

    • pH Control: Carefully control the pH of your reaction mixture. If acidic conditions are required, consider using milder acids and ensure the reaction is completely anhydrous.

    • Reaction Temperature: High temperatures can accelerate degradation.[1] If possible, run your reaction at the lowest effective temperature.

    • Work-up Procedure: During the work-up, minimize the contact time with aqueous layers, especially if they are acidic or basic. Prompt extraction and drying of the organic layer are crucial.

Experimental Protocols

Protocol 1: Drying of Reaction Solvents

The choice of drying agent depends on the solvent. Below is a table summarizing common solvents and recommended drying agents.

SolventRecommended Drying Agent(s)Typical Water Content After Drying (ppm)Reference
Tetrahydrofuran (THF)Activated 3Å molecular sieves, Sodium/benzophenone< 10 (sieves), ~43 (Na/benzophenone)[10][11]
Dichloromethane (DCM)Calcium hydride (CaH₂), Activated 3Å molecular sieves~13 (CaH₂), < 10 (sieves)[10][11]
Acetonitrile (MeCN)Calcium hydride (CaH₂), 4Å molecular sievesVaries[12]
N,N-Dimethylformamide (DMF)Barium oxide (BaO), 4Å molecular sieves (followed by vacuum distillation)Varies[12]
Methanol (MeOH)Activated 3Å molecular sieves, Magnesium/Iodine~33 (Mg/I₂), < 50 (sieves after 72h)[10][11]

Step-by-Step Methodology for Drying with Molecular Sieves:

  • Activate 3Å or 4Å molecular sieves by heating them in a flask under vacuum with a heat gun or in a muffle furnace at 300°C for several hours.

  • Allow the sieves to cool to room temperature under an inert atmosphere.

  • Add the activated sieves to the solvent (typically 10-20% m/v).

  • Allow the solvent to stand over the sieves for at least 48-72 hours before use.[10][11] Store the dried solvent over the sieves under an inert atmosphere.

Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)

A Schlenk line is a standard piece of equipment for handling air- and moisture-sensitive compounds.[4]

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while hot and immediately place it under an inert gas flow.

  • Purge and Refill: Evacuate the apparatus using the vacuum on the Schlenk line and then backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure all atmospheric gases are removed.[7]

  • Reagent Addition: Add dried solvents and reagents via syringe through a rubber septum.[8] For solid reagents like oxetane-3-carbohydrazide, use a positive flow of inert gas to add them to the flask quickly.

Visualizing Workflows and Degradation

Workflow for Handling Oxetane-3-Carbohydrazide

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage Store in tightly sealed container under inert gas (Ar/N2) in a freezer weigh Weigh quickly in a glovebox or under inert gas flow storage->weigh Transfer reaction Perform Reaction weigh->reaction Addition glassware Oven/flame-dried glassware glassware->reaction solvent Use rigorously dried solvents solvent->reaction atmosphere Maintain inert atmosphere (Schlenk line/glovebox) atmosphere->reaction

Caption: Recommended workflow for storing and handling oxetane-3-carbohydrazide.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_ring_opening Ring-Opening oxetane Oxetane-3-carbohydrazide hydrolyzed Oxetane-3-carboxylic acid + Hydrazine oxetane->hydrolyzed Major Pathway ring_opened 1,3-Diol derivatives oxetane->ring_opened Possible Side Reaction water H₂O water->hydrolyzed water->ring_opened acid_base Acid/Base Catalyst acid_base->hydrolyzed acid_base->ring_opened

Caption: Primary degradation pathways of oxetane-3-carbohydrazide in the presence of moisture.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]

  • Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. Retrieved from [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Retrieved from [Link]

  • MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Reactions of hydrazones and hydrazides with Lewis acidic boranes. Retrieved from [Link]

  • A*STAR Open Access Repository. (2023). Crosslinking through acyl hydrazone formation by reacting water soluble polyurethanes derived from ketone diol comonomers and those containing hydrazide pendant groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Retrieved from [Link]

  • LookChem. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • PubMed. (2001). The effects of packaging on the stability of a moisture sensitive compound. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Retrieved from [Link]

  • ScienceDirect. (2024). Decomposition products of oxygen scavengers and their effect on corrosion of steam generator materials. Retrieved from [Link]

  • Open Access LMU. (2022). Energetic but insensitive spiro‐tetrahydrotetrazines based on oxetane‐3‐one. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

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Optimization

Overcoming steric hindrance when reacting with oxetane-3-carbohydrazide

A Guide for Researchers in Synthetic and Medicinal Chemistry Welcome to the technical support center for synthetic challenges involving oxetane-3-carbohydrazide. As a Senior Application Scientist, I understand that while...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Welcome to the technical support center for synthetic challenges involving oxetane-3-carbohydrazide. As a Senior Application Scientist, I understand that while the oxetane motif is highly valuable in drug discovery for improving physicochemical properties, its inherent steric bulk can present significant synthetic hurdles.[1][2][3] This guide is designed to provide you with field-proven insights, troubleshooting strategies, and detailed protocols to overcome steric hindrance and achieve your desired synthetic outcomes.

The core challenge arises from the three-dimensional structure of the oxetane ring. This strained four-membered ring, while offering desirable metabolic stability and polarity, physically shields the adjacent carbohydrazide moiety.[4][5] This "steric hindrance" obstructs the approach of reactants, leading to slow or incomplete reactions, low yields, and the formation of unwanted byproducts.[6] This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a specific problem for oxetane-3-carbohydrazide?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule prevent or slow down a chemical reaction.[5] In oxetane-3-carbohydrazide, the rigid, three-dimensional oxetane ring is directly attached to the carbonyl carbon of the hydrazide. This bulky group physically blocks the nucleophilic terminal nitrogen of the hydrazide from easily reaching the electrophilic center of its reaction partner (e.g., an activated carboxylic acid, aldehyde, or ketone). This leads to inefficient orbital overlap required for bond formation, resulting in poor reaction outcomes.

cluster_0 Steric Clash Oxetane Bulky Oxetane Ring Hydrazide Carbohydrazide (Nucleophile) Oxetane->Hydrazide shields Electrophile Bulky Electrophile (e.g., Activated Acid) Arrow Approach Blocked Arrow->Hydrazide X cluster_workflow Troubleshooting Workflow: Amide Coupling Start Low Yield with EDC/HOBt? CheckPurity Verify Starting Material Purity Start->CheckPurity Yes ChangeReagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) CheckPurity->ChangeReagent PreActivate Implement Acid Pre-activation Step ChangeReagent->PreActivate Success High Yield Achieved ChangeReagent->Success OptimizeBase Use Hindered Base (DIPEA) PreActivate->OptimizeBase IncreaseTemp Consider Gentle Heating (40-50 °C) OptimizeBase->IncreaseTemp If reaction is still slow IncreaseTemp->Success

Sources

Reference Data & Comparative Studies

Validation

Analytical Blueprint: Validating the Purity of Oxetane-3-Carbohydrazide via HPLC-UV

Executive Summary & Chemical Profiling Oxetane-3-carbohydrazide is an increasingly vital building block in modern medicinal chemistry, frequently utilized in the synthesis of YAP/TAZ inhibitors () and APJ receptor agonis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

Oxetane-3-carbohydrazide is an increasingly vital building block in modern medicinal chemistry, frequently utilized in the synthesis of YAP/TAZ inhibitors () and APJ receptor agonists (). The incorporation of the oxetane ring improves metabolic stability and aqueous solubility compared to traditional bioisosteres. However, these exact physicochemical properties—extreme hydrophilicity and a lack of extended π -conjugation—create a significant analytical paradox when validating its purity via standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This guide objectively compares chromatographic methodologies, explaining the causality behind column selection and providing a self-validating protocol for accurate purity quantification.

Chromatographic Causality: Overcoming the Polarity-Chromophore Paradox

Designing a robust purity assay for this molecule requires navigating two fundamental structural constraints:

1. Optical Invisibility (The Chromophore Issue): The molecule contains only an aliphatic cyclic ether and a hydrazide moiety. The carbonyl n→π∗ transition is the sole chromophore, necessitating deep-UV monitoring at 210 nm. This strict wavelength requirement dictates mobile phase selection. Methanol (UV cutoff 205 nm) produces excessive baseline noise and drift at 210 nm, masking low-level impurities. Acetonitrile (UV cutoff 190 nm) is the mandatory organic modifier to ensure a transparent optical background, a principle well-documented in polar compound retention studies ().

2. The Retention Failure (The Polarity Issue): With a negative LogP, oxetane-3-carbohydrazide exhibits negligible hydrophobic partitioning. On a standard Reversed-Phase (C18) column, the molecule prefers the mobile phase and elutes in the void volume ( t0​ ), co-eluting with synthesis salts (e.g., hydrazine hydrate) and rendering purity calculations void.

To solve this, we must shift from hydrophobic retention to Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, a highly organic mobile phase (e.g., 85% Acetonitrile) drives the polar analyte to partition into a water-enriched layer immobilized on a polar stationary phase (such as an Amide-bonded silica).

Objective Performance Comparison

To establish the most reliable method, we compared three distinct chromatographic modalities: Standard C18, Polar-embedded Aqueous C18 (AQ-C18), and Amide-HILIC.

G A Oxetane-3- carbohydrazide B Stationary Phase Selection A->B C Standard C18 (Hydrophobic) B->C D AQ-C18 (Polar-Embedded) B->D E HILIC (Hydrophilic) B->E F Void Volume Elution (k' < 1) C->F G Marginal Retention (k' ~1.5) D->G H Optimal Retention (k' > 4) E->H

Fig 1. Chromatographic retention pathways for polar oxetane-3-carbohydrazide.

Quantitative Method Comparison
ParameterStandard C18AQ-C18 (Polar-Embedded)HILIC (Amide-Bonded)
Retention Factor ( k′ ) 0.2 (Fails Validation)1.8 (Marginal)4.5 (Optimal)
Theoretical Plates ( N ) < 2,000~ 6,500> 12,000
Tailing Factor ( Tf​ ) 2.1 (Severe Tailing)1.4 (Moderate)1.05 (Symmetrical)
Limit of Detection (LOD) N/A (Co-elution)0.05 mg/mL0.01 mg/mL
Matrix Interference High (Salts co-elute)MediumLow (Salts elute early)
Overall Verdict ❌ Unsuitable⚠️ Secondary Option✅ Gold Standard

Expert Insight: Because HILIC retention is driven by polarity, the less polar synthesis precursor (methyl oxetane-3-carboxylate) will elute before the highly polar oxetane-3-carbohydrazide API. This orthogonal elution order compared to reversed-phase is a powerful tool for isolating the API from lipophilic synthetic byproducts.

Self-Validating Experimental Protocol: HILIC-UV Workflow

The following methodology is designed as a self-validating system . It includes internal System Suitability Tests (SST) that mathematically prove the thermodynamic and optical integrity of the run before any sample data is accepted.

Step 1: Mobile Phase & Diluent Preparation
  • Aqueous Phase (A): 10 mM Ammonium Acetate in ultrapure water (pH ~5.8).

    • Causality: Maintaining a near-neutral pH ensures the hydrazide remains in its un-ionized free-base form, preventing secondary electrostatic repulsions with the silica support that cause peak tailing.

  • Organic Phase (B): 100% HPLC-grade Acetonitrile.

  • Sample Diluent: 80% Acetonitrile / 20% Water.

    • Causality: Injecting a HILIC sample in 100% water disrupts the localized water-enriched layer on the stationary phase, leading to severe peak fronting and splitting. The diluent must closely match the starting mobile phase conditions.

Step 2: Chromatographic Parameters
  • Column: Waters XBridge Amide (or equivalent Amide-bonded silica), 150 x 4.6 mm, 3.5 µm.

  • Elution Mode: Isocratic, 85% B / 15% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Stabilizes the viscosity of the high-organic mobile phase to maintain consistent backpressure).

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (The Self-Validation Matrix)

Before analyzing the API, inject the SST mixture containing:

  • Toluene (0.1 mg/mL): Acts as the void volume ( t0​ ) marker. Toluene is completely unretained in HILIC.

  • Methyl oxetane-3-carboxylate (0.5 mg/mL): The primary synthesis precursor ().

  • Oxetane-3-carbohydrazide (1.0 mg/mL): The target analyte.

Mandatory Acceptance Criteria:

  • Retention Factor ( k′ ): The k′ of the target must be > 3.0 (calculated against the Toluene peak). This proves true partitioning is occurring.

  • Resolution ( Rs​ ): The resolution between the precursor and the target must be > 2.5. This proves the system can successfully separate the API from its most likely synthetic impurity.

Step 4: Sample Analysis & Purity Calculation
  • Inject the blank diluent to establish the baseline and identify any system peaks.

  • Inject the sample preparation (1.0 mg/mL in diluent).

  • Calculate purity using the area normalization method ( AreaAPI​/AreaTotal​×100 ), strictly discarding any peaks present in the blank diluent injection.

References

  • Vertex Pharmaceuticals Inc. (2019). WO2019222431A1 - Oxadiazole compounds.
  • Amgen Inc. (2017). EP3452466B1 - Heterocyclic triazole compounds as agonists of the APJ receptor.
  • Criscuolo, A., Zeller, K., Peng, C., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. PubMed Central (PMC).[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Oxetane-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals The integration of novel chemical scaffolds is a cornerstone of innovation in drug discovery. Oxetane-3-carbohydrazide, a molecule combining the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The integration of novel chemical scaffolds is a cornerstone of innovation in drug discovery. Oxetane-3-carbohydrazide, a molecule combining the structural features of a strained oxetane ring and a reactive hydrazide moiety, presents unique opportunities for medicinal chemists. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Assessment: A Synthesis of Component Risks

Due to the absence of a specific Safety Data Sheet (SDS) for Oxetane-3-carbohydrazide, a conservative approach to hazard assessment is mandatory. The potential risks should be inferred from the known hazards of its constituent functional groups: oxetanes and hydrazides.

  • Oxetane Moiety: Oxetanes are four-membered cyclic ethers. While increasingly utilized in drug discovery for their ability to improve physicochemical properties, the ring is strained.[1][2] Some oxetane derivatives are known to cause skin, eye, and respiratory irritation.[3]

  • Hydrazide Functionality: Hydrazine and its derivatives are well-documented as being toxic.[4] They can be corrosive, and exposure may cause severe skin burns and eye damage. Some hydrazines are also potential carcinogens.

Therefore, Oxetane-3-carbohydrazide must be handled as a substance that is potentially toxic, corrosive, an irritant, and a potential carcinogen . All handling procedures should reflect these significant risks.

Engineering Controls: The First Line of Defense

To minimize exposure, all work with Oxetane-3-carbohydrazide must be conducted within a properly functioning chemical fume hood.[5][6] The work area should be clearly designated for hazardous substance use, and access should be restricted to authorized personnel.[6] Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible in the immediate work area.[5][7]

Personal Protective Equipment (PPE): A Mandatory Barrier

A comprehensive PPE regimen is critical to prevent contact with and absorption of Oxetane-3-carbohydrazide. The following table summarizes the required PPE.

Body PartRequired PPEMaterial/StandardRationale
Hands Double-gloving with chemical-resistant glovesNitrile or NeopreneTo provide a robust barrier against a potentially corrosive and easily absorbed substance.[4][5]
Eyes Chemical splash goggles and a face shieldANSI Z87.1 compliantTo protect against splashes and potential vapors.[5]
Body A flame-resistant lab coat100% cotton-basedTo protect against chemical splashes and potential fire hazards.
Respiratory An appropriate respirator may be requiredNIOSH-approvedUse should be determined by a risk assessment, especially if there is a potential for aerosolization or if working outside of a fume hood is unavoidable.[4][7]
Feet Closed-toe shoesLeather or other chemical-resistant materialTo protect against spills.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing risk during the handling of Oxetane-3-carbohydrazide.

4.1. Preparation

  • Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the lowest practical working height.[5] Cover the work surface with absorbent, disposable bench paper.[6]

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment within the fume hood before starting the experiment to minimize traffic in and out of the containment area.

  • Emergency Preparedness: Confirm the location and functionality of the nearest eyewash station and safety shower.[5]

4.2. Handling and Use

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.

  • Weighing and Transfer: Conduct all weighing and transfers of solid Oxetane-3-carbohydrazide within the fume hood to prevent inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Working Alone: Never work alone when handling highly hazardous materials like hydrazide derivatives.[5]

4.3. Post-Procedure

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate decontaminating solution.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[8]

The following diagram illustrates the safe handling workflow for Oxetane-3-carbohydrazide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh and Transfer in Hood prep3->handle1 Proceed to Handling handle2 Conduct Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment Complete clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for Oxetane-3-carbohydrazide.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of Oxetane-3-carbohydrazide and associated waste is crucial to prevent harm to the environment and sanitation workers.

5.1. Waste Segregation

  • Dedicated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste containing Oxetane-3-carbohydrazide.[3][6]

  • Halogenated vs. Non-Halogenated: If other halogenated solvents are used in the process, segregate this waste stream accordingly.[9]

  • Contaminated Materials: All disposables that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be treated as hazardous waste.[6]

5.2. Waste Labeling and Storage

  • Clear Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "Oxetane-3-carbohydrazide," and the appropriate hazard pictograms (e.g., toxic, corrosive, environmental hazard).[3]

  • Secure Storage: Store sealed waste containers in a designated and secure secondary containment area away from incompatible materials.[3]

5.3. Final Disposal

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) office to arrange for collection.[3]

  • Prohibited Disposal: Do NOT dispose of Oxetane-3-carbohydrazide down the drain or in regular trash.[9]

By adhering to these stringent safety protocols, researchers can confidently and safely work with Oxetane-3-carbohydrazide, harnessing its potential for scientific advancement while prioritizing personal and environmental well-being.

References

  • The Brückner Research Group. Standard Operating Procedure for the Safe Use of Hydrazines. University of Connecticut.
  • BenchChem. Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]-.
  • BenchChem. Safe Disposal of 3-(Allyloxy)oxetane: A Procedural Guide.
  • CymitQuimica.
  • BenchChem. Safe Disposal of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Procedural Guide.
  • Cole-Parmer. Material Safety Data Sheet - (4-Aminobenzoyl)hydrazide, 95%.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10423, Oxetane.
  • Santa Cruz Biotechnology.
  • University of Washington. Hydrazine - Risk Management and Safety.
  • Dräger.
  • Thermo Fisher Scientific.
  • TCI Chemicals.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • Wessig, P., & Müller, C. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1238-1255.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery campaigns.

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